5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol 5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 870540-34-4
VCID: VC2486446
InChI: InChI=1S/C10H9F2N3OS/c1-15-8(13-14-10(15)17)6-2-4-7(5-3-6)16-9(11)12/h2-5,9H,1H3,(H,14,17)
SMILES: CN1C(=NNC1=S)C2=CC=C(C=C2)OC(F)F
Molecular Formula: C10H9F2N3OS
Molecular Weight: 257.26 g/mol

5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol

CAS No.: 870540-34-4

Cat. No.: VC2486446

Molecular Formula: C10H9F2N3OS

Molecular Weight: 257.26 g/mol

* For research use only. Not for human or veterinary use.

5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol - 870540-34-4

Specification

CAS No. 870540-34-4
Molecular Formula C10H9F2N3OS
Molecular Weight 257.26 g/mol
IUPAC Name 3-[4-(difluoromethoxy)phenyl]-4-methyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C10H9F2N3OS/c1-15-8(13-14-10(15)17)6-2-4-7(5-3-6)16-9(11)12/h2-5,9H,1H3,(H,14,17)
Standard InChI Key JNIJEYMLXXKMFA-UHFFFAOYSA-N
SMILES CN1C(=NNC1=S)C2=CC=C(C=C2)OC(F)F
Canonical SMILES CN1C(=NNC1=S)C2=CC=C(C=C2)OC(F)F

Introduction

Chemical Structure and Properties

The compound 5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol represents a significant class of heterocyclic compounds containing a 1,2,4-triazole ring substituted with both a thiol group and a difluoromethoxy-phenyl moiety. This section details its fundamental chemical characteristics and structural features that contribute to its unique properties.

Identification and Basic Properties

5-[4-(Difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is identified by several systematic identifiers that enable its precise characterization in chemical databases and literature. The compound has a well-defined molecular structure with specific physical and chemical attributes as outlined in Table 1.

Table 1: Identification and Physicochemical Properties

PropertyValue
CAS Registry Number870540-34-4
Molecular FormulaC₁₀H₉F₂N₃OS
Molecular Weight257.26 g/mol
IUPAC Name3-[4-(difluoromethoxy)phenyl]-4-methyl-1H-1,2,4-triazole-5-thione
Standard InChIInChI=1S/C10H9F2N3OS/c1-15-8(13-14-10(15)17)6-2-4-7(5-3-6)16-9(11)12/h2-5,9H,1H3,(H,14,17)
Standard InChIKeyJNIJEYMLXXKMFA-UHFFFAOYSA-N
SMILES NotationCN1C(=NNC1=S)C2=CC=C(C=C2)OC(F)F
PubChem Compound ID25219041

The compound exists as a solid at room temperature and contains several functional groups that contribute to its reactivity and potential applications in various fields. Its molecular weight of 257.26 g/mol places it in a favorable range for drug-like compounds, satisfying part of Lipinski's rule of five for potential pharmaceutical candidates.

Structural Features and Conformation

The structure of 5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is characterized by three main components: a 1,2,4-triazole heterocyclic core, a thiol functional group at the 3-position of the triazole ring, and a 4-(difluoromethoxy)phenyl substituent at the 5-position. Additionally, a methyl group is attached to the N-4 position of the triazole ring.

The 1,2,4-triazole core provides a planar, aromatic structure that serves as a versatile scaffold for drug design. The presence of three nitrogen atoms in the five-membered ring contributes to its hydrogen bonding capabilities, influencing both its physicochemical properties and potential biological interactions. The thiol group (-SH) at position 3 exists in tautomeric equilibrium with its thione form (C=S), affecting the compound's reactivity and intermolecular interactions.

The 4-(difluoromethoxy)phenyl group adds lipophilicity to the molecule while the difluoromethoxy moiety (OCF₂H) introduces unique electronic properties. The fluorine atoms increase metabolic stability and can enhance binding interactions with biological targets through hydrogen bonding and dipole-dipole interactions. This structural arrangement creates a molecule with balanced hydrophilic and lipophobic domains, potentially beneficial for membrane permeability in biological systems.

TechniqueInformation Obtained
¹H NMR SpectroscopyConfirms hydrogen environments, including methyl group, aromatic protons, and difluoromethoxy proton
¹³C NMR SpectroscopyVerifies carbon framework, including triazole carbons and difluoromethoxy carbon
¹⁹F NMR SpectroscopyCharacterizes fluorine atoms in the difluoromethoxy group
Mass SpectrometryConfirms molecular weight and fragmentation pattern
Infrared SpectroscopyIdentifies functional groups, including C=S, N-H, and C-F stretching frequencies
X-ray CrystallographyDetermines three-dimensional structure and molecular packing
Elemental AnalysisVerifies elemental composition

These analytical methods collectively provide comprehensive structural confirmation and ensure the purity of the synthesized compound, which is crucial for subsequent applications in research or development processes.

Biological Activities and Applications

The structural features of 5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol suggest potential biological activities that align with those observed in related triazole derivatives. The 1,2,4-triazole scaffold is known for its broad spectrum of pharmacological properties, and the incorporation of the difluoromethoxy group and thiol functionality likely modulates these activities.

Crystallographic Studies and Structural Insights

The compound has been utilized in crystallographic studies, providing valuable insights into its three-dimensional structure and potential binding interactions. These studies reveal atomic coordinates and displacement parameters that contribute to understanding molecular interactions and structural properties. X-ray crystallography data for 5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol or its derivatives can inform structure-based drug design approaches and help predict its behavior in biological systems.

Structure-Activity Relationships and Comparative Analysis

Comparison with Related Triazole Derivatives

Several related triazole compounds present in the search results offer opportunities for structural comparison and evaluation of how modifications affect properties and potential applications. Table 3 summarizes key structural differences and properties of selected triazole derivatives.

Table 3: Comparative Analysis of Related Triazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesNotable Properties
5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiolC₁₀H₉F₂N₃OS257.26Reference compoundAntimicrobial potential
4-cyclopropyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiolC₁₂H₁₁F₂N₃OS283.30Cyclopropyl instead of methyl at N-4logP: 2.574, more lipophilic
4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiolC₉H₈F₂N₄OS258.25Amino group instead of methyl at N-4Increased hydrogen bonding capacity
4-Methyl-4H-1,2,4-triazole-3-thiolC₃H₅N₃S115.16Lacks phenyl substituentSimpler structure, different physicochemical profile

The replacement of the methyl group at the N-4 position with a cyclopropyl group (as in 4-cyclopropyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol) increases lipophilicity, potentially enhancing membrane permeability . This modification also affects the electronic distribution within the triazole ring, potentially altering binding interactions with biological targets.

Similarly, the incorporation of an amino group at the N-4 position (as in 4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol) introduces additional hydrogen bonding capabilities, potentially influencing solubility and target recognition . The basic amino group may also affect the compound's behavior in biological systems, including its distribution in tissues with different pH environments.

Effect of Difluoromethoxy Substitution

The difluoromethoxy group (-OCH₂F) plays a significant role in determining the properties of these compounds. Compared to other substituents, the difluoromethoxy group offers:

  • Enhanced metabolic stability due to the presence of C-F bonds

  • Unique hydrogen bonding capabilities through the partially polarized C-H bond

  • Increased lipophilicity compared to unfluorinated analogs

  • Altered electronic distribution affecting interaction with target proteins

These properties make difluoromethoxy-containing compounds particularly interesting for medicinal chemistry applications. The modification of the aromatic substitution pattern or the incorporation of additional functional groups can further fine-tune the biological activities and physicochemical properties of these triazole derivatives.

Physicochemical Properties and Drug-like Characteristics

The physicochemical properties of 5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol contribute significantly to its potential applications in drug discovery and development. These properties influence important pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Hydrogen Bonding Capacity and Molecular Recognition

The compound's structure features several potential hydrogen bond acceptors and donors that influence its interaction with biological targets:

  • Nitrogen atoms in the triazole ring (hydrogen bond acceptors)

  • Thiol group (hydrogen bond donor)

  • Oxygen atom in the difluoromethoxy group (hydrogen bond acceptor)

  • Partially polarized C-H bond in the difluoromethoxy group (weak hydrogen bond donor)

Similar compounds like 4-cyclopropyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol have 4 hydrogen bond acceptors and 1 hydrogen bond donor with a polar surface area of approximately 30.23 Ų . These characteristics fall within the range considered favorable for oral bioavailability according to Lipinski's rule of five and related medicinal chemistry guidelines.

Structural Parameters and Drug-likeness

The molecular weight of 257.26 g/mol places 5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol well within the preferred range for drug-like molecules (below 500 g/mol). The presence of the triazole scaffold, which appears in several marketed drugs, further supports its potential as a drug candidate or lead compound for medicinal chemistry optimization.

Table 4: Drug-likeness Parameters

ParameterValue/EstimationSignificance
Molecular Weight257.26 g/molWithin acceptable range for drug-like molecules (<500 g/mol)
Estimated logP~2.3-2.5Moderate lipophilicity, favorable for oral absorption
Hydrogen Bond Acceptors4Within Lipinski's rule (<10)
Hydrogen Bond Donors1Within Lipinski's rule (<5)
Rotatable Bonds~3-4Good conformational flexibility
Topological Polar Surface Area~30-40 ŲFavorable for membrane permeation (<140 Ų)

These parameters collectively suggest that 5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol possesses characteristics consistent with orally bioavailable drugs, making it a potentially interesting compound for further pharmaceutical investigation.

Research Applications and Future Directions

The unique structural features and potential biological activities of 5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol open various avenues for research applications and future investigations. Current research directions may include structure optimization, mechanism of action studies, and exploration of novel therapeutic applications.

Structure Optimization and Derivatization

The core structure of 5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol offers numerous possibilities for chemical modification to optimize biological activity and pharmacokinetic properties. Potential modification strategies include:

  • Substitution at the methyl group position with various alkyl, cycloalkyl, or functional groups

  • Modification of the thiol/thione moiety

  • Exploration of different substitution patterns on the phenyl ring

  • Bioisosteric replacement of the difluoromethoxy group

  • Incorporation into larger molecular frameworks or conjugates

These structural variations could yield derivatives with enhanced potency, selectivity, or improved drug-like properties. Systematic exploration of structure-activity relationships would provide valuable insights for rational drug design based on this scaffold.

Crystallographic and Computational Studies

The compound has applications in crystallographic studies, providing valuable data on atomic coordinates and displacement parameters. These structural insights are crucial for understanding molecular interactions and can inform computational approaches to predict binding affinities with potential biological targets. Molecular modeling and docking studies could reveal key binding interactions and guide the design of more potent derivatives.

X-ray crystallography of protein-ligand complexes involving 5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol or its derivatives would provide direct evidence of binding modes and interaction patterns, further enhancing structure-based drug design efforts.

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